(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The fluorine atom adds unique properties to the molecule, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST)
Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP)
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol
Major Products Formed
The major products formed from these reactions include deprotected piperidine derivatives, substituted piperidines, and oxidized or reduced forms of the compound.
Scientific Research Applications
(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The Boc protecting group ensures selective reactions by protecting the amine group until deprotection is desired .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
tert-Butyloxycarbonyl protecting group derivatives: Compounds with Boc protecting groups used in organic synthesis.
Uniqueness
The presence of the fluorine atom in (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid distinguishes it from other similar compounds. Fluorine imparts unique properties such as increased metabolic stability and altered electronic characteristics, making this compound valuable in various applications.
Properties
IUPAC Name |
(2S,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVGIAPUYVLMZ-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.